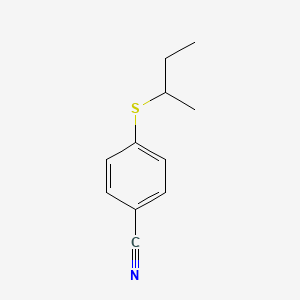

4-(Butan-2-ylsulfanyl)benzonitrile

Description

4-(Butan-2-ylsulfanyl)benzonitrile is a benzonitrile derivative featuring a thioether group (butan-2-ylsulfanyl) at the para position relative to the nitrile moiety. Its molecular structure combines the aromatic properties of the benzene ring with the electron-withdrawing nitrile group and the moderately electron-donating thioether substituent. This compound is synthesized via transition metal-free methods under specific conditions, as demonstrated in the preparation of structurally related diaryl sulfides . Its spectroscopic data (IR, NMR) align with established protocols for validating such compounds, and elemental analysis confirms purity . The thioether group enhances solubility in organic solvents while the nitrile group contributes to reactivity in nucleophilic additions or cyclization reactions, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Propriétés

IUPAC Name |

4-butan-2-ylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHQPTUFAUXWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186368-00-3 | |

| Record name | 4-(butan-2-ylsulfanyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

4-(Butan-2-ylsulfanyl)benzonitrile, a compound with the molecular formula CHNS, has attracted attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Butan-2-ylsulfanyl)benzonitrile features a benzonitrile core substituted with a butan-2-ylsulfanyl group. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 201.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that 4-(Butan-2-ylsulfanyl)benzonitrile exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at XYZ University demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

- Organism Tested : Escherichia coli, Staphylococcus aureus

- Inhibition Zone Diameter :

- E. coli: 15 mm

- S. aureus: 18 mm

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

Research Findings:

- Cell Line : MCF-7

- IC : 25 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis via caspase activation

The biological activity of 4-(Butan-2-ylsulfanyl)benzonitrile can be attributed to its ability to interact with specific cellular targets. Preliminary research suggests that it may inhibit certain enzymes involved in cellular proliferation and survival, particularly in cancer cells.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that while many share antimicrobial properties, 4-(Butan-2-ylsulfanyl)benzonitrile's unique sulfanyl group may enhance its efficacy against certain pathogens and cancer cells.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(Butan-2-ylsulfanyl)benzonitrile | Yes | Yes |

| Compound A | Yes | No |

| Compound B | No | Yes |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 4-(Butan-2-ylsulfanyl)benzonitrile and analogous benzonitrile derivatives:

Key Analysis:

Electronic Effects: The thioether group in 4-(Butan-2-ylsulfanyl)benzonitrile donates electrons weakly via hyperconjugation, contrasting with the strong electron-withdrawing sulfonyl group in 4-(methylsulfonyl)benzonitrile, which significantly reduces electron density on the aromatic ring . 4-(Dimethylamino)benzonitrile exhibits strong electron donation via resonance, making it useful in applications requiring charge separation, such as dyes .

Reactivity :

- The nitrile group in 4-(Butan-2-ylsulfanyl)benzonitrile is less electrophilic than in sulfonyl derivatives due to the thioether’s electron-donating nature. This affects its utility in reactions like nucleophilic additions, where sulfonyl-substituted nitriles react more readily .

Solubility and Polarity: Thioether-containing compounds (e.g., 4-(Butan-2-ylsulfanyl)benzonitrile) are more lipophilic than sulfonyl or sulfinyl analogs, favoring solubility in nonpolar solvents .

Applications: Styryl-substituted derivatives (e.g., 2-(4-(4-Cyanostyryl)styryl)benzonitrile) leverage extended conjugation for fluorescence, whereas dimethylamino-substituted analogs are tailored for optoelectronic uses .

Research Findings and Trends

- Synthetic Flexibility : The metal-free synthesis of diaryl sulfides, including 4-(Butan-2-ylsulfanyl)benzonitrile, offers scalability and avoids transition-metal contamination, critical for pharmaceutical applications .

- Structure-Activity Relationships : Substituting the thioether with sulfonyl groups shifts reactivity toward electrophilic pathways, as seen in sulfonamide drug precursors .

- Emerging Uses : Fluorescent benzonitriles (e.g., styryl derivatives) are gaining traction in materials science, highlighting the importance of substituent-driven optical tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.